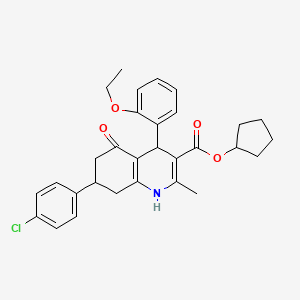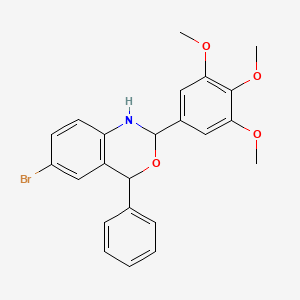
2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a carboxylic acid group at the 4-position, a methyl group at the 2-position, and a hydrazide group attached to a 4-fluoro-benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide typically involves multiple steps:
Formation of 2-Methyl-quinoline-4-carboxylic acid: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Conversion to Hydrazide: The carboxylic acid group is converted to a hydrazide by reacting with hydrazine hydrate under reflux conditions.
Formation of 4-Fluoro-benzylidene moiety: The hydrazide is then reacted with 4-fluoro-benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
2-Methyl-quinoline-4-carboxylic acid hydrazide: Lacks the 4-fluoro-benzylidene moiety.
4-Fluoro-benzylidene hydrazide derivatives: Similar structure but different core moieties.
Uniqueness
2-Methyl-quinoline-4-carboxylic acid (4-fluoro-benzylidene)-hydrazide is unique due to the combination of the quinoline core, the carboxylic acid group, and the 4-fluoro-benzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C18H14FN3O |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14FN3O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(19)9-7-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChI 键 |
ZXMUPEPEHOVMEM-RGVLZGJSSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)F |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11683860.png)


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683876.png)
![(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11683880.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683895.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683900.png)
![Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11683913.png)
![2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683914.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)
